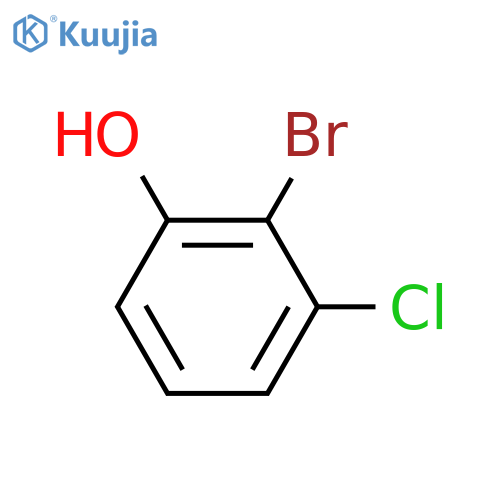

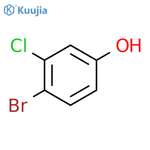

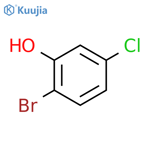

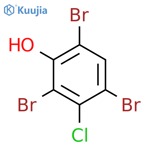

Regioselective monobromination of substituted phenols in the presence of β-cyclodextrin

,

Tetrahedron,

2007,

63(23),

4959-4967